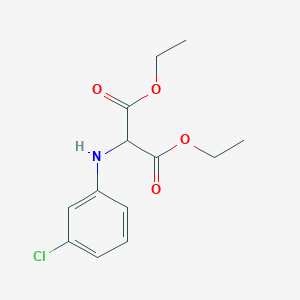

Diethyl 2-(3-chloroanilino)malonate

Description

Structural Classification and Significance within Diethyl 2-((Arylamino)methylene)malonates (DAMMs)

Diethyl 2-(3-chloroanilino)malonate belongs to a class of compounds known as Diethyl 2-((Arylamino)methylene)malonates, commonly abbreviated as DAMMs. mdpi.comresearchgate.net The core structure of DAMMs consists of a malonic acid diethyl ester backbone where the central methylene (B1212753) group is substituted with an arylamino group via a methylene bridge (-CH=C). The general structure allows for wide variability in the nature of the aryl substituent. In the case of this compound, the aryl group is a 3-chlorophenyl ring.

The significance of DAMMs, including the 3-chloro substituted variant, lies in their role as crucial precursors and building blocks for the synthesis of various biologically active compounds. mdpi.comresearchgate.net They are particularly important intermediates in the Gould-Jacobs reaction, a classic method for the preparation of quinoline (B57606) systems, which are prevalent in many natural products and pharmaceutical agents. nih.gov While historically valued as intermediates, recent research has also begun to investigate the intrinsic biological properties of DAMMs themselves. mdpi.comresearchgate.net

Table 1: Physicochemical Properties of Diethyl 2-[(3-chloroanilino)methylene]malonate

| Property | Value |

| CAS Number | 3412-99-5 |

| Molecular Formula | C₁₄H₁₆ClNO₄ chemsynthesis.com |

| Molecular Weight | 297.738 g/mol chemsynthesis.com |

| Appearance | Data not available |

| Melting Point | Data not available chemsynthesis.com |

| Boiling Point | Data not available chemsynthesis.com |

| Density | Data not available chemsynthesis.com |

Historical Context and Evolution of its Role as a Synthetic Intermediate

The synthesis and use of Diethyl 2-((Arylamino)methylene)malonates are historically rooted in the development of quinoline synthesis. The most prominent and widely adopted method for the preparation of DAMMs is the initial step of the Gould-Jacobs reaction, a procedure first reported in the 1930s. mdpi.com This reaction involves the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate (DEEMM). mdpi.comnih.gov

Initially, compounds like this compound were regarded almost exclusively as transient intermediates. The primary goal was their immediate conversion, typically through a thermally induced intramolecular cyclization, to form the corresponding ethyl 4-hydroxyquinoline-3-carboxylate. nih.gov This subsequent product would then be further modified to create a variety of substituted quinolines.

Over the decades, the methodological approach to synthesizing DAMMs has evolved. While the classical reflux-based protocol remains relevant, more efficient techniques such as microwave-assisted synthesis have been developed. mdpi.comresearchgate.net These modern methods often provide significantly higher yields and shorter reaction times, enhancing the practicality and efficiency of producing these valuable intermediates. mdpi.com

Overview of Key Research Domains and Methodological Approaches

The primary research domain for this compound remains its application as a key intermediate in the synthesis of heterocyclic compounds. Its most notable use is in the Gould-Jacobs reaction to produce 7-chloro-4-hydroxyquinolines, which are precursors to various potent antimicrobial and antimalarial drugs. nih.gov A secondary, more recent area of research has focused on the potential biological activities of DAMMs themselves, with some studies reporting antifungal properties against plant pathogens like Fusarium oxysporum. mdpi.comresearchgate.net

Several methodological approaches are employed for the synthesis of this compound and related DAMMs:

Gould-Jacobs Reaction (Classical Method): This is the most common route, involving the reaction of 3-chloroaniline (B41212) with diethyl ethoxymethylenemalonate (DEEMM). The reaction proceeds by the substitution of the ethoxy group of DEEMM with the amino group of the aniline, followed by the elimination of ethanol (B145695) to form the enamine product. This step can be performed with or without a solvent and typically requires heating. mdpi.comnih.gov

Microwave-Assisted Synthesis: A modern and efficient variation of the Gould-Jacobs reaction. Reacting 3-chloroaniline and DEEMM under microwave irradiation can significantly reduce reaction times (e.g., to 30 minutes) and increase yields to over 74%. mdpi.comresearchgate.net

Multicomponent Reactions: Alternative methods have been reported, such as a multicomponent reaction between an aniline, diethyl malonate, and ethyl orthoformate in the presence of a catalyst like ZnCl₂ or FeCl₃. mdpi.com

Table 2: Summary of Synthetic Approaches for DAMMs

| Method | Reactants | Conditions | Yield | Reference |

| Gould-Jacobs (Classical) | Substituted Aniline, Diethyl ethoxymethylenemalonate (DEEMM) | Thermal (reflux) | High | nih.gov |

| Gould-Jacobs (MW-Assisted) | Substituted Aniline, DEEMM | Microwave irradiation (e.g., 150 °C, 30 min) | >74% | mdpi.com |

| Multicomponent Reaction | Substituted Aniline, Diethyl malonate, Ethyl orthoformate | Catalytic ZnCl₂ or FeCl₃ | 50-85% | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(3-chloroanilino)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-3-18-12(16)11(13(17)19-4-2)15-10-7-5-6-9(14)8-10/h5-8,11,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLOOGHIEDLQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289032 | |

| Record name | diethyl 2-(3-chloroanilino)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6626-01-3 | |

| Record name | NSC58617 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 2-(3-chloroanilino)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Leading to Diethyl 2 3 Chloroanilino Malonate

Foundational Synthetic Routes: Gould-Jacobs Reaction and Condensation Chemistry

The principal and most established method for synthesizing Diethyl 2-(3-chloroanilino)malonate is through the first step of the Gould-Jacobs reaction. mdpi.com This reaction involves the condensation of an aniline (B41778) derivative with a malonic ester derivative. wikipedia.org Specifically for the target compound, 3-chloroaniline (B41212) reacts with diethyl ethoxymethylenemalonate (DEEMM). mdpi.comwikipedia.org

Mechanism of Condensation between 3-Chloroaniline and Diethyl Ethoxymethylenemalonate (DEEMM)

The mechanism can be visualized as follows:

The lone pair of electrons on the nitrogen of 3-chloroaniline attacks the β-carbon of the double bond in DEEMM.

This initial addition is followed by the elimination of the ethoxy group.

A proton transfer from the nitrogen to the eliminated ethoxy group results in the formation of ethanol (B145695) and the final product.

Influence of Anilino Substituents on Reaction Energetics and Product Formation

The nature of substituents on the aniline ring significantly influences the reactivity and the outcome of the condensation reaction. Electron-donating groups on the aniline ring increase the nucleophilicity of the amino group, thereby facilitating the initial attack on DEEMM and generally leading to higher reaction rates. chemistrysteps.com Conversely, electron-withdrawing groups, such as the chloro group in 3-chloroaniline, decrease the basicity and nucleophilicity of the aniline. chemistrysteps.comresearchgate.net This deactivation can make the reaction more challenging, often requiring more forcing conditions to achieve good yields.

The position of the substituent is also critical. For the Gould-Jacobs reaction, anilines with electron-donating groups at the meta-position are particularly effective for the subsequent cyclization to quinolines. wikipedia.org While the focus here is on the initial condensation product, the electronic properties of the substituent still play a crucial role in the rate of its formation.

Reaction Conditions and Parameter Optimization

The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions. Various parameters have been investigated to optimize the process.

Conventional Thermal Protocols: Solvent Effects (e.g., Toluene (B28343), Diphenyl Ether) and Temperature Regimes

Traditionally, the condensation reaction is carried out under thermal conditions. The choice of solvent can have a notable impact. High-boiling point solvents such as toluene and diphenyl ether are often employed to facilitate the reaction, which typically requires elevated temperatures. google.commdpi.com For instance, the subsequent cyclization step in the Gould-Jacobs reaction often involves heating at temperatures up to 250 °C in solvents like diphenyl ether. mdpi.com The initial condensation to form this compound can also be performed under reflux in various solvents. researchgate.net The reaction temperature is a critical parameter, with higher temperatures generally leading to faster reaction rates, although they can also promote side reactions or decomposition. ablelab.eu

| Parameter | Condition | Observation |

| Solvent | Toluene | Commonly used aromatic solvent. google.com |

| Diphenyl Ether | High-boiling point solvent, often used for subsequent cyclization steps. mdpi.com | |

| Temperature | 85-125 °C | A general range for related reactions in toluene. google.com |

| up to 250 °C | Temperatures used for the subsequent Gould-Jacobs cyclization. ablelab.eu |

Advanced Synthetic Techniques: Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool to enhance the efficiency of many chemical transformations, including the synthesis of this compound and its analogues. mdpi.comablelab.euresearchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields with improved product purity. researchgate.netablelab.eu Solvent-free microwave-assisted procedures have been developed for the synthesis of similar diethyl 2-((arylamino)methylene)malonates, offering advantages such as low energy consumption and high yields (often >78%). mdpi.com In some cases, reactions can be heated to temperatures above the solvent's boiling point, which can be particularly beneficial for sluggish reactions. ablelab.eu

| Technique | Advantage | Typical Conditions |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity. researchgate.netablelab.eu | Solvent-free or with a minimal amount of high-dielectric solvent. mdpi.comresearchgate.net |

| Enhanced efficiency, lower energy consumption. mdpi.com | Temperatures can exceed the boiling point of the solvent under sealed-vessel conditions. ablelab.eu |

Catalytic Approaches in this compound Synthesis: Evaluation of Catalysts and Their Impact on Yield and Selectivity

While the condensation of anilines with DEEMM can often proceed without a catalyst, certain catalytic systems have been explored to improve reaction outcomes, particularly for less reactive anilines. For related syntheses of malonate derivatives, various catalysts have been investigated. For instance, in the synthesis of diethyl malonate itself, palladium complexes have been used as catalysts. google.com In the context of forming C-C bonds with malonates, copper(I) salts in the presence of a ligand like 2-picolinic acid have been shown to be effective under microwave irradiation for the α-arylation of diethyl malonate. researchgate.net While not directly applied to the synthesis of the title compound, these catalytic approaches suggest potential avenues for optimizing the reaction, especially in cases where the aniline is highly deactivated. The use of a base catalyst, such as potassium hydroxide (B78521) in an alcoholic solvent, has been shown to facilitate the reaction of 4-nitroaniline (B120555) with DEEMM at room temperature, indicating that basic conditions can promote the reaction. researchgate.net

Precursor Synthesis and Feedstock Generation for Malonate Derivatives

The accessibility and purity of precursor molecules are fundamental to the successful synthesis of this compound. The primary starting materials for this compound are Diethyl Ethoxymethylenemalonate (DEEMM) and, more fundamentally, diethyl malonate.

Preparation of Diethyl Ethoxymethylenemalonate (DEEMM)

DEEMM is a critical reagent for the synthesis of the target compound. It is typically synthesized through the condensation of diethyl malonate with triethyl orthoformate. This reaction can be conducted with or without a catalyst and under various conditions. researchgate.net Acetic anhydride (B1165640) is often used to facilitate the reaction.

Microwave-assisted synthesis has emerged as an efficient method for preparing DEEMM and its subsequent reaction products. mdpi.com The process generally involves heating the reactants in a controlled microwave environment, which can significantly reduce reaction times and improve yields. mdpi.com The synthesis of DEEMM can be summarized in the following table.

Table 1: Synthetic Approaches for Diethyl Ethoxymethylenemalonate (DEEMM)

| Reactants | Conditions | Key Features |

|---|---|---|

| Diethyl malonate, Triethyl orthoformate, Acetic anhydride | Conventional heating or microwave irradiation | Forms DEEMM through condensation and elimination of ethanol. researchgate.netmdpi.com |

| Diethyl malonate, Ethyl formate, Dibenzo-24-crown-ether-8 catalyst | Mild conditions | High yield and considered a greener synthetic route. |

Purification of DEEMM is often achieved through distillation under reduced pressure. It is important to monitor the refractive index during distillation to effectively separate it from impurities like diethyl diethoxymethylene malonate.

Industrial and Laboratory Scale Synthesis of Diethyl Malonate

Diethyl malonate is a foundational C3 building block in organic synthesis and its production is well-established on both industrial and laboratory scales.

Industrial Production: The primary industrial method involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide. The resulting cyanoacetate (B8463686) intermediate is then subjected to acidic ethanolysis to yield diethyl malonate. nist.gov An alternative industrial process is the carboxyesterification of sodium chloroacetate (B1199739) with carbon monoxide and ethanol, often catalyzed by dicobalt octacarbonyl.

Laboratory Synthesis: On a laboratory scale, diethyl malonate is commonly prepared via the Fischer esterification of malonic acid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. nist.gov The reaction mixture is typically refluxed to drive the equilibrium towards the formation of the ester. The product is then isolated through extraction and purified by distillation.

Table 2: Comparison of Diethyl Malonate Synthesis Scales

| Scale | Common Method | Reactants | Key Aspects |

|---|---|---|---|

| Industrial | Cyanide-based route | Sodium chloroacetate, Sodium cyanide, Ethanol, Acid catalyst | Multi-step process involving a toxic cyanide intermediate. nist.gov |

| Industrial | Carbonylation route | Sodium chloroacetate, Carbon monoxide, Ethanol, Cobalt catalyst | More direct but requires handling of gaseous CO under pressure. |

| Laboratory | Fischer Esterification | Malonic acid, Ethanol, Sulfuric acid | Classic, reliable method suitable for smaller quantities. nist.gov |

Formation as a Product or Side-Product in Multi-Component Reaction Sequences

The formation of this compound is a prime example of a nucleophilic vinyl substitution reaction. It is most directly synthesized by the reaction of 3-chloroaniline with Diethyl Ethoxymethylenemalonate (DEEMM). This reaction is the initial step of the Gould-Jacobs reaction for quinoline (B57606) synthesis. chemsynthesis.com

The reaction involves the nucleophilic attack of the amino group of 3-chloroaniline on the electron-deficient double bond of DEEMM, followed by the elimination of an ethanol molecule. This process can be carried out under various conditions, including conventional heating in solvents like ethanol or toluene, or under microwave irradiation, which often leads to shorter reaction times and improved yields. mdpi.com

Occurrence in Domino Reactions for Heterocyclic Scaffolds

Diethyl 2-((arylamino)methylene)malonates (DAMMs), the class of compounds to which this compound belongs, have been identified as side-products in certain three-component domino reactions. mdpi.com Specifically, in the synthesis of polysubstituted-2-pyridones from DEEMM, a primary amine, and a 1,3-dicarbonyl compound, the formation of DAMMs can occur. researchgate.net

This happens when the primary amine preferentially reacts with DEEMM before the intended reaction with the 1,3-dicarbonyl compound takes place. researchgate.net The formation of this compound as a side-product would thus be anticipated in such a domino reaction employing 3-chloroaniline as the primary amine. This observation highlights the importance of reaction conditions and the relative reactivity of the components in directing the outcome of multi-component reactions.

Isolation and Characterization from Complex Reaction Mixtures

The isolation of this compound from a reaction mixture typically involves standard laboratory techniques. Following the reaction of 3-chloroaniline and DEEMM, the product often precipitates from the reaction mixture upon cooling. It can then be collected by filtration and washed with a non-polar solvent, such as n-hexane, to remove unreacted starting materials. orgsyn.org

For more complex reaction mixtures where it may be a component, or for achieving higher purity, column chromatography is a common purification method. A typical stationary phase would be silica (B1680970) gel, with an eluent system such as a mixture of n-hexane and ethyl acetate. mdpi.com

The characterization of this compound relies on spectroscopic methods. While specific spectral data for this exact compound is not widely published, the expected characteristic signals can be inferred from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy would be expected to show characteristic signals for the ethyl groups (a triplet and a quartet), aromatic protons of the 3-chlorophenyl group, and a doublet for the N-H proton, which may show coupling to the vinylic proton. The vinylic proton would also appear as a signal coupled to the N-H proton.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching vibration, C=O stretching of the ester groups, C=C stretching of the enamine system, and aromatic C-H and C-Cl stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (297.74 g/mol ). nih.gov

The identity of the compound is unequivocally confirmed by its unique CAS number, 3412-99-5. chemsynthesis.com

Chemical Reactivity and Derivatization Strategies for Diethyl 2 3 Chloroanilino Malonate

Electrophilicity and Nucleophilic Attack at the Methylene (B1212753) Bridge

The methylene carbon, situated between two electron-withdrawing carbonyl groups, exhibits significant acidity and is susceptible to deprotonation, forming a stabilized enolate. This enolate is a potent nucleophile and a key intermediate in various carbon-carbon bond-forming reactions.

Cyclocondensation Reactions to Form Fused Heterocycles

Diethyl malonate and its derivatives are well-established building blocks in the synthesis of heterocyclic compounds through cyclocondensation reactions with dinucleophiles. nih.govresearchgate.net In the case of Diethyl 2-(3-chloroanilino)malonate, the inherent reactivity of both the aniline (B41778) nitrogen and the active methylene group can be harnessed to construct fused heterocyclic systems.

A prominent example of such reactivity is the Gould-Jacobs reaction, which is instrumental in the synthesis of quinoline (B57606) derivatives. nih.gov In a related fashion, the reaction of anilines with diethyl ethoxymethylenemalonate, a close structural relative, initially forms an anilinomethylenemalonate intermediate. This intermediate can then undergo thermally induced intramolecular cyclization to yield quinolone structures. nih.gov Depending on the reaction conditions, particularly the temperature, the reaction between anilines and diethyl malonates can lead to the formation of either malondianilides at lower temperatures or cyclize to form 4-hydroxyquinolones at elevated temperatures. nih.gov

The general scheme for the cyclization of aniline derivatives with malonic esters to form quinoline scaffolds is a testament to the utility of these reagents in heterocyclic chemistry.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Substituted Anilines | Diethyl 2-(ethoxymethylene)malonate | 4-Hydroxyquinolines | nih.gov |

| Anilines | Diethyl Malonate | Malondianilides / 4-Hydroxyquinolones | nih.gov |

Nucleophilic Substitution Reactions Involving the Chloro-Aniline Moiety

The chloro-substituted aniline ring in this compound presents a site for nucleophilic aromatic substitution (SNAr). While the chlorine atom deactivates the ring towards electrophilic substitution, it facilitates attack by strong nucleophiles, particularly at the positions ortho and para to the activating amino group and the deactivating but ortho,para-directing chloro group.

Although direct SNAr on the chloro-aniline portion of this specific malonate is not extensively documented in the provided literature, analogous reactions on related structures, such as 4-chloroquinolines derived from aniline and malonate precursors, are well-known. nih.gov These 4-chloroquinolines readily undergo nucleophilic substitution with various nucleophiles. nih.gov This suggests that under appropriate conditions, the chlorine atom on the aniline ring of this compound could be displaced by a range of nucleophiles, offering a pathway to further functionalize the aromatic core. The success of such a substitution would be contingent on the nucleophile's strength and the reaction conditions employed to overcome the inherent stability of the chlorophenyl group.

Transformations of the Ester Functionalities

The two diethyl ester groups are pivotal to the reactivity of the malonate core, serving as handles for a variety of chemical modifications, including hydrolysis, transesterification, and decarboxylation.

Selective Hydrolysis and Transesterification Pathways

The hydrolysis of the diethyl ester groups can be controlled to achieve either mono- or di-acid derivatives. Selective monohydrolysis of dialkyl malonates can be accomplished with high efficiency using a stoichiometric amount of a base, such as potassium hydroxide (B78521), in the presence of a co-solvent like tetrahydrofuran (B95107) or acetonitrile (B52724) at controlled temperatures. researchgate.net This method is practical and generally avoids premature decarboxylation. researchgate.net However, the hydrolysis of substituted malonates can be challenging. For instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate under both acidic and basic conditions proved difficult, often leading to decomposition and decarboxylation rather than the desired dicarboxylic acid. beilstein-journals.orgnih.gov

Transesterification, the exchange of the ethoxy groups of the ester with other alkoxy groups, is another valuable transformation. This reaction is typically catalyzed by the corresponding alkoxide base to prevent competitive hydrolysis. wikipedia.orgwikipedia.org For example, using sodium methoxide (B1231860) as a base with this compound would lead to the formation of the corresponding dimethyl ester. This process allows for the introduction of different ester functionalities, which can be useful for tuning the solubility and reactivity of the molecule.

| Transformation | Reagents and Conditions | Product | Key Features | Reference |

| Selective Monohydrolysis | 0.8-1.2 equiv. aq. KOH, THF or ACN, 0 °C | Mono-acid derivative | High efficiency, avoids decarboxylation | researchgate.net |

| Full Hydrolysis & Decarboxylation | HBr, AcOH, reflux | 2-(Perfluorophenyl)acetic acid (from a related substrate) | Harsh conditions lead to decarboxylation | beilstein-journals.orgnih.gov |

| Transesterification | Different alcohol, corresponding alkoxide catalyst | Corresponding dialkyl malonate | Prevents hydrolysis and scrambling | wikipedia.orgwikipedia.org |

Decarboxylative Processes and their Mechanistic Nuances

Decarboxylation is a characteristic reaction of malonic acids and their derivatives, typically occurring after hydrolysis of the ester groups. The resulting malonic acid, a β-dicarboxylic acid, readily loses a molecule of carbon dioxide upon heating to yield a substituted acetic acid. wikipedia.org The mechanism of this reaction proceeds through a cyclic, six-membered transition state, which facilitates the concerted bond cleavage and formation. stackexchange.comyoutube.com

The malonic ester synthesis is a classic example that culminates in a decarboxylation step. wikipedia.org In the context of this compound, hydrolysis to the corresponding dicarboxylic acid followed by heating would be expected to yield 2-(3-chloroanilino)acetic acid. More advanced methods, such as organic photoredox catalysis, have been developed for the direct double decarboxylation of malonic acid derivatives, offering a more direct route to the corresponding methylene compound. nih.gov

Redox Chemistry of the Aniline and Methylene Centers

The redox chemistry of this compound is centered on the aniline ring and the active methylene group. The aniline moiety, while somewhat deactivated by the chloro substituent, is still susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this could lead to the formation of various products, including nitroso, nitro, or polymeric species.

The active methylene group, while primarily known for its nucleophilic character, can participate in redox-neutral processes. For instance, it can be brominated at the alpha position. wikipedia.org Furthermore, related aminomalonates, which can be synthesized from diethyl malonate, are versatile intermediates. For example, diethyl aminomalonate (DEAM) can be prepared via nitrosation of diethyl malonate followed by catalytic hydrogenolysis. wikipedia.org This DEAM can then be used in various synthetic applications. While not a direct redox reaction of the methylene carbon itself, these transformations highlight the versatility of the malonate core in accessing different oxidation states at adjacent atoms.

Oxidation Reactions and Formation of Corresponding Derivatives

The oxidation of this compound can be directed at either the aniline moiety or the malonate backbone, depending on the oxidizing agent and reaction conditions.

The secondary amine of the anilino group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of stable radical species or, under more forceful conditions, to the corresponding N-oxides or nitroso compounds. The aromatic ring itself can undergo oxidation, potentially leading to the formation of quinone-like structures, although this typically requires strong oxidizing agents and may be accompanied by side reactions.

The active methylene group of the malonate can be oxidized to a carbonyl group, yielding Diethyl 2-oxo-2-(3-chloroanilino)malonate. This transformation can be achieved using various oxidizing agents, such as selenium dioxide or through ozonolysis of an appropriate precursor. For instance, the oxidation of similar malonic esters has been accomplished with reagents like sodium chlorite. wikipedia.org

| Oxidizing Agent | Target Functional Group | Potential Product | Reaction Conditions |

| Hydrogen Peroxide | Aniline Nitrogen | N-Oxide Derivative | Catalytic, controlled temperature |

| Selenium Dioxide | Malonate CH | Diethyl 2-oxo-2-(3-chloroanilino)malonate | Inert solvent, heating |

| Ozone | Malonate C=C (from precursor) | Diethyl 2-oxo-2-(3-chloroanilino)malonate | Low temperature, reductive workup |

| Sodium Chlorite | Malonate CH | Diethyl 2-oxo-2-(3-chloroanilino)malonate | Aqueous solution, controlled pH wikipedia.org |

Reduction Reactions to Alter Saturation or Functional Groups

Reduction reactions of this compound can selectively target the ester groups, the aromatic ring, or the chloro substituent.

The ester functionalities can be reduced to the corresponding diol, Diethyl 2-(3-chloroanilino)propane-1,3-diol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The choice of reducing agent is critical to avoid unintended reductions of other functional groups.

Catalytic hydrogenation can be employed to reduce the aromatic ring, although this typically requires high pressures and specialized catalysts. The chloro group can also be removed via hydrogenolysis, depending on the catalyst and reaction conditions. For instance, catalytic hydrogenolysis of diethyl aminomalonate over a palladium-on-carbon (Pd/C) catalyst is a known procedure. wikipedia.org

| Reducing Agent | Target Functional Group | Potential Product | Reaction Conditions |

| Lithium Aluminum Hydride | Ester Carbonyls | 2-(3-chloroanilino)propane-1,3-diol | Anhydrous ether or THF, low temperature |

| Sodium Borohydride | Ester Carbonyls (less reactive) | Partial or no reduction | Protic solvent |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Aromatic Ring/Chloro Group | 2-(anilino)malonate or 2-(3-chloro-cyclohexylamino)malonate | High pressure, specific catalyst wikipedia.org |

Alkylation and Acylation of the Malonate Backbone

The malonate backbone of this compound is particularly amenable to alkylation and acylation reactions due to the acidity of the methine proton, which is activated by the two adjacent carbonyl groups.

Alkylation:

The deprotonation of the α-carbon by a suitable base, such as sodium ethoxide or a non-nucleophilic base like lithium diisopropylamide (LDA), generates a resonance-stabilized enolate. libretexts.org This enolate acts as a nucleophile and can readily react with various alkylating agents, such as alkyl halides, via an SN2 mechanism to introduce an alkyl group at the α-position. libretexts.orgyoutube.com The use of phase-transfer catalysts can also facilitate this reaction. google.com The reaction can be controlled to achieve either mono- or dialkylation. libretexts.org

Acylation:

Similarly, the enolate can react with acylating agents like acid chlorides or anhydrides to introduce an acyl group at the α-carbon. This reaction is often carried out in the presence of a non-nucleophilic base to prevent competing reactions with the acylating agent. Magnesium chloride has been reported to enhance the acidity of diethyl malonate, facilitating its acylation in the presence of tertiary amine bases. The resulting β-keto esters are versatile intermediates for further synthetic transformations.

| Reaction Type | Reagents | Intermediate | Product | Key Findings |

| Alkylation | 1. Base (e.g., NaOEt, LDA) 2. Alkyl Halide (R-X) | Enolate Anion | Diethyl 2-alkyl-2-(3-chloroanilino)malonate | The reaction proceeds via an SN2 mechanism; primary and secondary alkyl halides are preferred. libretexts.org |

| Acylation | 1. Base (e.g., Pyridine, Et₃N) 2. Acyl Halide (R-COCl) 3. MgCl₂ (optional) | Enolate Anion | Diethyl 2-acyl-2-(3-chloroanilino)malonate | MgCl₂ can be used to increase the acidity of the malonate, allowing for the use of milder bases. |

Synthetic Applications of Diethyl 2 3 Chloroanilino Malonate As a Versatile Intermediate

Building Blocks for Nitrogen-Containing Heterocyclic Systems

The presence of the aniline (B41778) and malonate functionalities in a single molecule makes diethyl 2-(3-chloroanilino)malonate an ideal starting material for the synthesis of a wide array of nitrogen-containing heterocycles. These reactions often proceed through an initial intramolecular cyclization, followed by subsequent modifications.

Synthesis of Quinolone Frameworks and Analogues

A prominent application of this compound is in the synthesis of quinolone frameworks, which are core structures in many biologically active compounds, including antimicrobials. nih.govnih.gov The Gould-Jacobs reaction is a classic and effective method for this transformation. wikipedia.org In this reaction, an aniline, such as 3-chloroaniline (B41212), is condensed with a malonic ester derivative, like diethyl 2-(ethoxymethylene)malonate, to form an intermediate anilinodiester. nih.gov This intermediate, which is structurally related to this compound, undergoes a thermally induced intramolecular cyclization to yield the corresponding quinolone. nih.govwikipedia.org

Specifically, the cyclization of diethyl 2-((3-chloroanilino)methylene)malonate, often generated in situ, in a high-boiling solvent like diphenyl ether, leads to the formation of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. nih.gov Subsequent hydrolysis and decarboxylation of this product furnish 7-chloro-4-hydroxyquinoline. nih.govwikipedia.org This 4-hydroxyquinoline (B1666331) can be further functionalized, for instance, by conversion to a 4-chloroquinoline (B167314) with phosphorus oxychloride, which can then undergo nucleophilic substitution reactions to introduce additional diversity into the quinolone scaffold. nih.gov The use of microwave irradiation has been shown to significantly accelerate the Gould-Jacobs reaction, often leading to improved yields and shorter reaction times. ablelab.eu

Table 1: Key Intermediates and Products in Quinolone Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Precursor to the quinolone ring |

| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | Initial cyclization product |

| 7-Chloro-4-hydroxyquinoline | Decarboxylated quinolone core |

Preparation of Imidazoquinolines and Related Azacompounds

The quinoline (B57606) framework derived from this compound can be further elaborated to construct fused heterocyclic systems like imidazoquinolines. These compounds are of significant interest due to their potential as modulators of the immune system, particularly as Toll-like receptor (TLR) agonists. nih.govbinghamton.edu

The synthesis of imidazo[4,5-c]quinolines typically involves the transformation of a substituted quinoline, which can be prepared from this compound, into a 3,4-diaminoquinoline. This diaminoquinoline intermediate is then cyclized with a suitable one-carbon source, such as trimethyl orthovalerate, to form the imidazole (B134444) ring fused to the quinoline core. nih.gov The specific substitution pattern on the final imidazoquinoline will depend on the initial aniline and the reagents used in the subsequent cyclization and functionalization steps.

Routes to Pyrimidinones and Other Fused Heterocycles

The reactivity of the malonate portion of this compound can be harnessed to synthesize other fused heterocyclic systems, including pyrimidinones. The condensation of malonic ester derivatives with amidines or guanidines is a known method for the formation of the pyrimidine (B1678525) ring. derpharmachemica.com While direct synthesis from this compound is less commonly documented, its structural motifs are present in precursors for such reactions. For instance, related pyridothienopyrimidinones have been synthesized by reacting a suitable amino-thieno-pyrimidine precursor with diethyl malonate. nih.gov

Intermediacy in the Formation of 3-Formyl-4(1H)-pyridones

While not a direct transformation, this compound can be considered a precursor to structures that can lead to 3-formyl-4(1H)-pyridones. The synthesis of 4-pyridones can be achieved through various routes, some of which involve intermediates derivable from malonic esters and anilines. amazonaws.commdpi.com Once the core 4-pyridone or a related quinolone is formed, a formyl group can be introduced at the 3-position via a Vilsmeier-Haack reaction. This reaction typically employs a mixture of phosphorus oxychloride and dimethylformamide to generate the formylating agent. The resulting 3-formyl-4(1H)-pyridone is a versatile intermediate for further synthetic modifications. beilstein-journals.org

Diversification to Functionalized Carboxylic Acid Derivatives

Beyond its use in constructing heterocyclic rings, this compound serves as a starting point for the synthesis of functionalized carboxylic acids through the well-established malonic ester synthesis.

Utilization in Malonic Ester Synthesis for Substituted Acetic Acids

The malonic ester synthesis provides a reliable method for converting diethyl malonate and its derivatives into substituted acetic acids. wikipedia.orguobabylon.edu.iq In the context of this compound, this process would involve the hydrolysis of the two ester groups, followed by decarboxylation. masterorganicchemistry.comchegg.com

The initial step is the saponification of the diethyl ester using a base, such as sodium hydroxide (B78521), to yield the corresponding dicarboxylic acid. Subsequent heating of this malonic acid derivative in an acidic medium leads to the loss of one of the carboxyl groups as carbon dioxide, a process known as decarboxylation. beilstein-journals.orgstackexchange.com The final product of this sequence is (3-chloroanilino)acetic acid. This substituted acetic acid can then be used as a building block in further synthetic endeavors. organicchemistrytutor.comnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Chloroaniline |

| Diethyl 2-(ethoxymethylene)malonate |

| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate |

| 7-Chloro-4-hydroxyquinoline |

| Phosphorus oxychloride |

| 4,7-Dichloroquinoline |

| Diphenyl ether |

| Imidazo[4,5-c]quinoline |

| 3,4-Diaminoquinoline |

| Trimethyl orthovalerate |

| Pyrimidinone |

| Amidines |

| Guanidines |

| Pyridothienopyrimidinone |

| Diethyl malonate |

| 3-Formyl-4(1H)-pyridone |

| Dimethylformamide |

| (3-Chloroanilino)acetic acid |

Access to β-Oxocarboxylic Acids and their Derivatives

The transformation of malonic esters into β-oxocarboxylic acids and their derivatives is a fundamental process in organic synthesis. While direct synthetic routes from this compound to β-oxocarboxylic acids are not extensively detailed in the provided search results, the chemistry of malonic esters, in general, provides a clear pathway. The hydrolysis and subsequent decarboxylation of the malonate group are key steps in this transformation.

The general process involves the hydrolysis of one of the ester groups of the malonate to a carboxylic acid, followed by decarboxylation upon heating to yield a β-keto ester. Further hydrolysis of the remaining ester group would produce the desired β-oxocarboxylic acid. The presence of the 3-chloroanilino substituent introduces a level of complexity and potential for intramolecular reactions or rearrangements under harsh reaction conditions.

A related transformation is the acylation of malonic esters. For instance, the acylation of ethoxymagnesiummalonic ester with acyl chlorides, such as benzoyl chloride, yields acylated malonate derivatives. orgsyn.org This methodology could theoretically be applied to this compound to introduce various acyl groups, which upon selective hydrolysis and decarboxylation, would provide access to a range of β-oxocarboxylic acid derivatives.

One-Pot Decarboxylative Acylation for Amide Synthesis

A significant application of malonates, including potentially this compound, is in the one-pot decarboxylative acylation of amines to form amides. This method offers a cost-effective and environmentally friendly approach to amide bond formation, which is a critical reaction in the synthesis of pharmaceuticals and agrochemicals. google.com

The general process involves heating a primary or secondary amine with a malonic ester, such as diethyl malonate. google.com This reaction proceeds through the formation of an intermediate amide, which upon further heating, undergoes decarboxylation to yield the final homologated amide. google.com For example, the reaction of 2-chloroaniline (B154045) with diethyl malonate at temperatures between 100°C and 200°C initially forms a mixture of the intermediate amide and the final product. google.com Prolonged heating shifts the equilibrium towards the final acylated amide. google.com This process provides a direct route to amides with an extended carbon chain. google.com

| Reactants | Conditions | Product | Reference |

| 2-Chloroaniline, Diethyl malonate | 100-200°C, 1-24 hours | Homologated amide | google.com |

This table illustrates the general conditions for the one-pot decarboxylative acylation of an aromatic amine.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

This compound and its analogs are pivotal starting materials for the synthesis of complex molecules with significant biological activity.

While the direct synthesis of diethyl 2-(2-chloronicotinoyl)malonate from this compound is not described, the former is a key intermediate for small molecule anticancer drugs. atlantis-press.com The synthesis of diethyl 2-(2-chloronicotinoyl)malonate is typically achieved through a two-step process starting from 2-chloronicotinic acid. atlantis-press.com This involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with a malonate derivative. atlantis-press.com The structure of diethyl 2-(2-chloronicotinoyl)malonate is found in numerous small molecule kinase inhibitors. atlantis-press.com

The reactivity of the malonate and the aniline moieties in this compound allows for its use in constructing complex molecular frameworks. For instance, substituted anilines react with diethyl ethoxymethylenemalonate in the Gould-Jacobs reaction to form anilinodiesters, which can then undergo thermal cyclization to produce quinolones. nih.gov This reaction highlights the potential of the anilino portion of the molecule to participate in cyclization reactions.

Furthermore, the malonate portion can be involved in cyclocondensation reactions with dinucleophiles to form five, six, and seven-membered heterocyclic rings, which often possess a 1,3-dicarbonyl moiety. mdpi.com The ability to introduce substituents on the phenyl ring of the aniline and on the malonate itself provides a pathway to a vast array of poly-substituted molecules. smu.ca

| Starting Materials | Reaction Type | Product Class | Reference |

| Substituted anilines, Diethyl ethoxymethylenemalonate | Gould-Jacobs reaction | Quinolones | nih.gov |

| Diethyl malonate derivatives, Dinucleophiles | Cyclocondensation | Malonyl heterocycles | mdpi.com |

This table showcases the versatility of malonate and aniline derivatives in synthesizing complex cyclic structures.

Contributions to Material Science and Specialty Chemical Development

The unique combination of functional groups in this compound and related compounds makes them valuable in the development of new materials and specialty chemicals. Diethyl malonate derivatives are used in the synthesis of light stabilizers. researchgate.net For example, diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonates have been synthesized and characterized for this purpose. researchgate.net

The reactivity of the malonate group allows for its incorporation into polymeric structures. For instance, new poly(subs-vinyl malonate amine) polymers have been prepared from malonyl chloride. researchgate.net This suggests the potential for this compound to be used as a monomer or a modifying agent in polymer synthesis, introducing specific properties such as flame retardancy (due to the chlorine atom) or altered solubility and thermal stability.

Mechanistic Investigations and Computational Studies of Diethyl 2 3 Chloroanilino Malonate Reactivity

Elucidation of Reaction Mechanisms via Spectroscopic and Kinetic Methods

While specific kinetic studies on diethyl 2-(3-chloroanilino)malonate are not extensively documented in the literature, valuable insights can be drawn from studies on analogous systems, such as the reaction of dialkyl (alkoxymethylidene)malonates with substituted anilines. These reactions, which lead to the formation of N-arylaminomethylidenemalonates, are structurally very similar to the formation of this compound.

A kinetic study on the reaction of dialkyl (alkoxymethylidene)malonates with various anilines in methanol (B129727) revealed that the reaction mechanism can vary depending on the nucleophilicity of the aniline (B41778). researchgate.net For moderately to strongly basic anilines, the reaction typically follows a second-order rate law, with the rate-limiting step being the nucleophilic attack of the aniline on the double bond of the malonate derivative. researchgate.net This addition-elimination mechanism proceeds through a tetrahedral intermediate.

However, for less basic anilines, the kinetic behavior can be more complex, sometimes showing a higher-order dependence on the aniline concentration. researchgate.net This suggests the involvement of a second molecule of the aniline acting as a base catalyst to facilitate the removal of a proton in the transition state. The Brønsted plot for these reactions, which correlates the reaction rate with the pKa of the nucleophile, can provide further evidence for the nature of the transition state. A linear Brønsted plot with a slope (βnuc) between 0.59 and 0.71 for reactions with hydrazines suggests a significant degree of C-N bond formation in the transition state. researchgate.net For reactions with anilines, a higher βnuc value of 1.08 is consistent with a late transition state that closely resembles the tetrahedral intermediate. researchgate.net

Spectroscopic methods such as NMR and IR are invaluable in monitoring the progress of these reactions and identifying the intermediates and final products. For instance, in the synthesis of related malonates, IR spectroscopy can be used to follow the disappearance of the starting materials and the appearance of the characteristic bands of the product. derpharmachemica.com

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become powerful tools for investigating the reactivity of organic molecules. These methods allow for the detailed exploration of reaction mechanisms, including the prediction of reaction pathways, the characterization of transition states, and the assessment of energy barriers.

DFT calculations can be employed to model the reaction between a nucleophile, such as 3-chloroaniline (B41212), and a malonate derivative. By mapping the potential energy surface of the reaction, chemists can identify the most likely reaction pathway. This involves locating the structures of the reactants, intermediates, transition states, and products. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed.

For analogous reactions, DFT studies have been used to investigate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, of the reactants. researchgate.net The interaction between the HOMO of the nucleophile (3-chloroaniline) and the LUMO of the electrophilic malonate derivative is a key factor in determining the feasibility of the reaction.

Once the transition state has been located, DFT calculations can provide an estimate of its energy relative to the reactants. This energy difference, known as the activation energy or energy barrier, is a crucial determinant of the reaction rate. A lower energy barrier corresponds to a faster reaction.

Theoretical calculations can also be used to determine the thermodynamic parameters of the reaction, such as the change in enthalpy (ΔH), free energy (ΔG), and entropy (ΔS). researchgate.net A negative ΔG indicates a thermodynamically favorable reaction. By comparing the calculated energy barriers for different possible pathways, researchers can predict the major product of a reaction.

Table 1: Illustrative Example of Calculated Energy Differences for a Model Reaction

| Parameter | Reactant A (HOMO) | Reactant B (LUMO) | Energy Gap (LUMO - HOMO) |

| Energy (eV) | -6.21 | -0.22 | 5.99 |

Note: This table is for illustrative purposes, based on data for a related system, to demonstrate the type of information obtained from DFT calculations. researchgate.net The values are not specific to this compound.

Solvent plays a critical role in many chemical reactions, and its effects can be modeled using computational methods. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including a number of solvent molecules in the calculation.

Conformational Analysis and Stereochemical Considerations in Reactions

The three-dimensional structure of this compound can influence its reactivity. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org

For this compound, rotation is possible around several bonds, including the C-N bond and the C-C bonds within the ethyl groups. The relative orientation of the aniline ring and the malonate moiety will be influenced by steric and electronic factors. Intramolecular hydrogen bonding between the N-H proton and one of the carbonyl oxygens of the malonate group is a possibility that can stabilize a particular conformation.

In reactions where new stereocenters are formed, the stereochemical outcome is of paramount importance. While the parent this compound is achiral, its subsequent reactions can lead to the formation of chiral products. The conformation of the starting material and the approach of the reagent will determine the stereoselectivity of the reaction.

Role of Electronic and Steric Effects of Substituents on Reactivity Profiles

The substituents on the aniline ring play a crucial role in modulating the reactivity of the nitrogen atom. The 3-chloro substituent in this compound has both electronic and steric effects.

Electronic Effects: The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect), but it is also a weak deactivator in electrophilic aromatic substitution due to the electron-donating resonance effect of its lone pairs. In the context of the aniline nitrogen's nucleophilicity, the electron-withdrawing inductive effect of the chlorine atom at the meta position decreases the electron density on the nitrogen atom, making it less nucleophilic compared to aniline itself. This effect can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. A kinetic study of the reaction of alkoxymethylidene malonates with substituted anilines showed a negative Hammett ρ value of -3.7, indicating that electron-donating groups on the aniline ring accelerate the reaction, while electron-withdrawing groups retard it. researchgate.net

Steric Effects: The steric hindrance caused by the 3-chloro substituent is generally considered to be minimal as it is in the meta position, away from the reacting amino group. Ortho substituents typically exert a more significant steric effect.

Advanced Analytical and Spectroscopic Characterization in Research on Diethyl 2 3 Chloroanilino Malonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure of a molecule.

Proton (¹H) NMR for Chemical Environment Analysis

¹H NMR spectroscopy would be used to identify the different types of protons and their immediate electronic environment in Diethyl 2-(3-chloroanilino)malonate. The expected spectrum would show distinct signals for the aromatic protons of the 3-chloroanilino group, the methine proton (CH), the methylene (B1212753) protons (CH₂) of the ethyl groups, and the methyl protons (CH₃) of the ethyl groups. The chemical shifts (δ) and coupling constants (J) of these signals would provide critical information about the connectivity of the atoms.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is employed to determine the number and types of carbon atoms in a molecule. For this compound, this technique would reveal the distinct carbon signals of the carbonyl groups of the esters, the aromatic carbons, the methine carbon, and the carbons of the ethyl groups.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR techniques are powerful tools for establishing the complete molecular structure.

COSY (Correlation Spectroscopy) would establish the correlations between coupled protons, for instance, between the methylene and methyl protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide the exact mass of this compound with high precision. This allows for the determination of its elemental formula, confirming the presence of chlorine and the number of carbon, hydrogen, nitrogen, and oxygen atoms.

Electrospray Ionization (ESI) and other Ionization Methods

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, often resulting in the observation of the protonated molecule [M+H]⁺ or other adducts. Analysis of the fragmentation pattern in the MS/MS spectrum would help to confirm the structure by showing the loss of specific fragments, such as the ethyl or ethoxycarbonyl groups.

While the principles of these analytical techniques are well-established, their specific application to this compound cannot be detailed without access to experimental research data. The lack of such data in the available literature prevents the creation of the requested in-depth article and associated data tables.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the qualitative analysis of this compound, providing valuable information about the presence of key functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of molecular bonds. By analyzing the resulting spectrum, researchers can confirm the successful synthesis of the target molecule and identify characteristic structural features.

For comparison, the IR spectrum of the related compound, Diethyl 2-(((2-aminophenyl)amino)methylene)malonate, which shares the enamine malonate core, would exhibit characteristic absorptions that can serve as a reference. clearsynth.com

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |

| N-H | Stretching | 3500-3300 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=O (ester) | Stretching | 1750-1735 |

| C=C (enamine) | Stretching | 1650-1600 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O (ester) | Stretching | 1300-1000 |

| C-Cl | Stretching | 800-600 |

This table is based on general spectroscopic principles and data for analogous compounds.

The presence of a sharp band in the 3500-3300 cm⁻¹ region would indicate the N-H stretch. The strong absorption in the 1750-1735 cm⁻¹ range is characteristic of the carbonyl group of the diethyl ester moieties. The C=C stretching vibrations of the aromatic ring and the enamine double bond are expected to appear in the 1650-1450 cm⁻¹ region. Finally, the presence of the chloro-substituent would be confirmed by a band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for both the purification of this compound after its synthesis and for the quantitative and qualitative analysis of the compound in various matrices. High-performance liquid chromatography and gas chromatography are the most prominent methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for quantifying its concentration in reaction mixtures or final products. The choice of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and detection.

While a specific, validated HPLC method for this compound is not detailed in the available literature, a method for a structurally related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, provides a solid foundation for developing a suitable analytical procedure. researchgate.netpensoft.net This method utilizes a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 3, with UV detection at 225 nm. researchgate.netpensoft.net

For this compound, a similar reversed-phase HPLC method would likely be effective. The nonpolar nature of the C18 stationary phase would interact with the aromatic and alkyl components of the molecule, while a polar mobile phase, such as a mixture of acetonitrile and water or a buffer, would elute the compound. The UV detector is suitable due to the presence of the chromophoric aromatic ring and the conjugated enamine system.

Table 2: Proposed HPLC Method Parameters for the Analysis of this compound

| Parameter | Proposed Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | Common mobile phase for reversed-phase HPLC, adjustable for optimal separation. |

| Flow Rate | 1.0 mL/min | A standard flow rate providing good separation in a reasonable time. |

| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) | The aromatic ring and conjugated system provide strong UV absorbance. |

| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | To ensure reproducible retention times. |

This table presents a hypothetical HPLC method based on the analysis of similar compounds.

The purity of a sample of this compound would be determined by integrating the peak area of the main compound and any impurities present in the chromatogram. For quantification, a calibration curve would be constructed by analyzing standard solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis and Reaction Progress

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the separation, identification, and quantification of volatile and thermally stable compounds. Its application in the direct analysis of this compound may be limited by the compound's relatively high molecular weight and potentially low volatility. However, it can be an invaluable tool for analyzing more volatile byproducts or starting materials in the reaction mixture, thereby providing insights into reaction progress and mechanisms.

For instance, in the synthesis of this compound from 3-chloroaniline (B41212) and diethyl ethoxymethylenemalonate, GC-MS could be used to monitor the consumption of the more volatile starting materials.

While specific GC-MS data for this compound is not available, data for the analogous compound, Diethyl 2-(((2-aminophenyl)amino)methylene)malonate, shows that it can be analyzed by GC-MS, with major fragment ions observed at m/z 119, 232, and 158. clearsynth.com This suggests that with appropriate chromatographic conditions, the chloro-substituted analog might also be amenable to GC-MS analysis, potentially after derivatization to increase its volatility.

Table 3: Potential Application of GC-MS in the Study of this compound

| Application | Analyte(s) | Expected Information |

| Reaction Monitoring | 3-Chloroaniline, Diethyl ethoxymethylenemalonate | Rate of consumption of starting materials, detection of volatile intermediates or byproducts. |

| Impurity Profiling | Volatile impurities from synthesis | Identification of low molecular weight side-products. |

| Structural Elucidation (with derivatization) | Derivatized this compound | Mass spectrum providing fragmentation patterns for structural confirmation. |

This table outlines potential uses of GC-MS in the research of the target compound.

The mass spectrometer provides a fragmentation pattern for each separated component, which acts as a molecular fingerprint, allowing for confident identification by comparison with spectral libraries or through interpretation of the fragmentation pathways. This makes GC-MS a powerful technique for identifying unexpected byproducts and understanding complex reaction mixtures.

Exploration of Biological Activities and Molecular Interactions of Diethyl 2 3 Chloroanilino Malonate and Its Derivatives

Antifungal Efficacy Studies

The antifungal potential of diethyl 2-(3-chloroanilino)malonate and its derivatives has been a subject of scientific investigation, particularly against plant pathogenic fungi.

Inhibition of Mycelial Growth against Plant Pathogens (e.g., Fusarium oxysporum)

Research has demonstrated that derivatives of this compound exhibit inhibitory effects on the mycelial growth of various plant pathogens. In one study, a series of 5-aryl-3-(3-chloroanilino)-1,2,4-triazoles, synthesized from this compound, were tested against several phytopathogenic fungi. The results indicated that some of these compounds significantly inhibited the growth of fungi such as Fusarium oxysporum, Botrytis cinerea, and Sclerotinia sclerotiorum. For instance, a compound in this series showed an inhibition rate of 85.7% against F. oxysporum at a concentration of 50 µg/mL.

Another study focused on novel pyrazole (B372694) derivatives synthesized from this compound. These compounds were also evaluated for their antifungal activity against a range of plant pathogens. The findings revealed that several of the synthesized pyrazole derivatives displayed notable inhibition of mycelial growth.

Determination of Half-Maximal Inhibitory Concentrations (IC50)

The efficacy of these antifungal compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. For the 5-aryl-3-(3-chloroanilino)-1,2,4-triazole derivatives, IC50 values were determined against the tested plant pathogens. One of the more potent compounds in this series exhibited an IC50 value of 18.39 µg/mL against Fusarium oxysporum.

Similarly, the IC50 values for the novel pyrazole derivatives were calculated to assess their antifungal potency. The data indicated that the antifungal activity of these compounds was dose-dependent.

Characterization of Fungistatic versus Fungicidal Effects

Further investigation into the mode of action of these compounds distinguishes between fungistatic and fungicidal effects. A fungistatic agent inhibits the growth and reproduction of fungi without killing them, whereas a fungicidal agent actively kills the fungi. The research on the 5-aryl-3-(3-chloroanilino)-1,2,4-triazole derivatives suggests that their primary mechanism is likely fungistatic, as they inhibit mycelial growth. However, the specific determination of whether these effects are fungistatic or fungicidal requires further detailed studies.

Broad-Spectrum Antimicrobial Investigations

In addition to their antifungal properties, derivatives of this compound have been explored for their broader antimicrobial activity, including efficacy against various bacterial strains.

Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

A study involving new heterocyclic compounds derived from this compound investigated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results showed that some of these compounds exhibited moderate to good activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were used to quantify this activity.

Activity against Gram-Negative Bacterial Strains

The same study also assessed the activity of the newly synthesized heterocyclic compounds against Gram-negative bacterial strains. The findings indicated that the compounds generally displayed lower activity against Gram-negative bacteria compared to Gram-positive bacteria. This difference in susceptibility is often attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria.

Efficacy against Select Fungal Strains (e.g., Candida albicans)

There is no specific information available in the reviewed scientific literature regarding the efficacy of this compound against Candida albicans or any other fungal strains. While derivatives of anilines and malonates have been investigated for their antifungal properties, the specific activity of this compound remains uncharacterized.

Anticancer Research: Mechanisms of Cellular Impact

Comprehensive searches of scientific databases have not revealed any studies on the anticancer properties of this compound. Therefore, there is no available data on its mechanisms of cellular impact, including the inhibition of cancer cell proliferation, induction of apoptosis, or modulation of cell cycle progression.

Inhibition of Cancer Cell Proliferation in In Vitro Models

No studies have been published that evaluate the effect of this compound on the proliferation of cancer cells in in vitro models.

Induction of Apoptosis in Malignant Cell Lines

There is no available research on the ability of this compound to induce apoptosis in malignant cell lines.

Modulation of Cell Cycle Progression

The potential for this compound to modulate cell cycle progression in cancerous cells has not been investigated in any published studies.

Molecular Mechanisms of Action and Target Engagement

Due to the lack of research on the biological activities of this compound, its molecular mechanisms of action and specific cellular targets have not been identified.

Interaction with Specific Enzymes and Receptors

There is no information available regarding the interaction of this compound with any specific enzymes or receptors. While related anilino- and malonate-containing compounds have been shown to interact with various biological targets, these findings cannot be directly extrapolated to the specific compound .

Information regarding "this compound" is not available in the public domain, preventing the generation of the requested article.

Extensive research has been conducted to gather information on the chemical compound "this compound" and its derivatives, with a specific focus on its biological activities, modulatory effects on cellular pathways, and structure-activity relationships. Despite a thorough search of scientific databases and scholarly articles, no specific data or research findings related to this particular compound could be located.

The inquiry sought to populate a detailed article outline, including sections on the modulatory effects on cellular pathways and signaling cascades, as well as structure-activity relationship (SAR) derivations for optimized biological potency. However, the absence of any published research on "this compound" makes it impossible to provide scientifically accurate and verifiable information for these sections.

While research exists for other malonate and anilino-containing compounds, the strict requirement to focus solely on "this compound" and its derivatives cannot be met. Providing information on related but distinct chemical entities would not adhere to the specific constraints of the request. Therefore, the generation of an article with the specified content and outline is not feasible at this time due to the lack of available scientific literature on the subject compound.

Future Directions and Emerging Research Opportunities

Development of Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing DAMMs, often the initial step of the Gould-Jacobs reaction to create quinolines, have involved high temperatures and conventional heating. mdpi.com The future of synthesizing Diethyl 2-(3-chloroanilino)malonate lies in the adoption of green chemistry principles to enhance efficiency and reduce environmental impact.

Key areas for development include:

Microwave-Assisted Synthesis: Research on related DAMMs has demonstrated that microwave-assisted protocols can significantly improve reaction yields (with reported yields of 74–96%) and reduce reaction times compared to conventional reflux-based methods. mdpi.com Applying this solvent-free, microwave-assisted approach to the reaction between 3-chloroaniline (B41212) and diethyl ethoxymethylenemalonate (DEEMM) could offer a more sustainable and efficient route to the title compound. mdpi.com

Multicomponent Reactions: Exploring one-pot, multicomponent reactions that combine starting materials like 3-chloroaniline, diethyl malonate, and an orthoformate ester with eco-friendly catalysts could streamline the synthesis process. mdpi.com

Alternative Solvents: Investigating the use of greener solvents, such as polyethylene (B3416737) glycol (PEG), or solvent-free conditions can further minimize the environmental footprint of the synthesis. mdpi.com

Expanding the Scope of Synthetic Transformations and Applications

This compound is a valuable building block for a variety of heterocyclic compounds. Future research will likely focus on expanding its utility in novel synthetic transformations.

Domino Reactions: This compound is an ideal candidate for use in domino reactions to construct complex molecular architectures. For instance, it can serve as a precursor in the synthesis of polysubstituted-2-pyridones, which have their own range of biological activities. mdpi.com

Cyclocondensation Reactions: As a malonate derivative, it can undergo cyclocondensation with various dinucleophiles to form a wide array of six-membered heterocycles, such as barbituric acids and pyrido[1,2-a]pyrimidines. nih.gov Future work could explore reactions with novel dinucleophiles to generate previously inaccessible heterocyclic systems.

Synthesis of Quinolines: The Gould-Jacobs reaction, for which this compound is an intermediate, traditionally leads to 4-hydroxyquinolines. mdpi.com Further research could focus on modifying reaction conditions or using specific catalysts to control the regioselectivity of the cyclization, leading to a broader range of substituted quinoline (B57606) derivatives with potential applications in medicine and materials science.

Advanced Computational Modeling for Rational Design of Derivatives

Computational chemistry offers powerful tools for predicting the properties and activities of novel molecules, thereby guiding synthetic efforts. For this compound, computational modeling can accelerate the discovery of new derivatives with tailored functionalities.

Molecular Docking: Studies on other malonic acid derivatives have successfully used molecular docking to design molecules that can inhibit multiple key enzymes of the HIV virus, such as reverse transcriptase, integrase, and protease. nih.gov A similar in silico approach could be used to design derivatives of this compound that target specific biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of derivatives and evaluating their biological activity, QSAR models can be developed. These models would help in predicting the activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis.

Density Functional Theory (DFT) Calculations: DFT can be employed to study the electronic structure and reactivity of the molecule. This understanding can inform the design of new synthetic transformations and help predict the stability and electronic properties of resulting derivatives.

Discovery of Novel Biological Targets and Therapeutic Avenues

While historically used as intermediates, the biological properties of DAMMs themselves are a promising and underexplored area of research. mdpi.com

Antifungal Agents: Related DAMMs have shown potent antifungal activity against the plant pathogen Fusarium oxysporum, with some analogues exhibiting half-maximal inhibitory concentrations (IC50) in the low micromolar range. mdpi.com Investigating the antifungal properties of this compound and its derivatives against a panel of human and plant fungal pathogens is a logical next step.

Anticancer Agents: The core structure of this compound is found in intermediates used to synthesize small molecule kinase inhibitors for cancer therapy. atlantis-press.com Direct screening of this compound and its derivatives against various cancer cell lines could uncover novel anticancer leads.

Antiviral Agents: The successful design of malonic acid derivatives as anti-HIV agents suggests that this chemical scaffold is a viable starting point for developing new antiviral therapies. nih.gov Screening against a range of viruses could reveal unexpected activities.

The following table summarizes the biological potential based on related compound classes.

| Compound Class | Biological Activity | Research Focus |

| Diethyl 2-((arylamino)methylene)malonates (DAMMs) | Antifungal (Fusarium oxysporum) | Exploration as agricultural and clinical antifungal agents. mdpi.com |

| Diethyl 2-(2-chloronicotinoyl)malonate Derivatives | Intermediates for Kinase Inhibitors | Direct screening for anticancer activity. atlantis-press.com |

| 2-(diphenylmethylidene) Malonic Acid Derivatives | Anti-HIV (Triple Inhibition) | Design of new antiviral agents targeting multiple viral enzymes. nih.gov |

Integration into Complex Chemical Systems and Supramolecular Assemblies

The structural features of this compound make it an interesting candidate for incorporation into more complex chemical systems.

Supramolecular Chemistry: The presence of hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygens), along with an aromatic ring capable of π-π stacking, allows for the formation of ordered supramolecular structures. Crystal structure analyses of related malonates reveal the formation of one-dimensional chains through weak C—H⋯O interactions. nih.gov Future research could explore how modifications to the molecule's structure can control its self-assembly into specific architectures like gels, liquid crystals, or porous materials.

Polymer Chemistry: The malonate ester can be functionalized to act as a monomer in polymerization reactions. This could lead to the development of new polymers with unique properties, potentially for applications as light stabilizers or in other advanced materials. researchgate.net